(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
CAS No.: 500770-83-2
Cat. No.: VC2024710
Molecular Formula: C14H18N2O6
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500770-83-2 |
---|---|
Molecular Formula | C14H18N2O6 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Standard InChI Key | SAVFDQXYVJSWEN-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Identification Parameters
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral organic compound with the following identification parameters:
Parameter | Value |
---|---|
CAS Number | 500770-83-2 |
Molecular Formula | C₁₄H₁₈N₂O₆ |
Molecular Weight | 310.3 g/mol |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Standard InChIKey | SAVFDQXYVJSWEN-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC1=CC=CC=C1N+[O-] |
Structural Features
The compound contains several key structural features:
-
A tert-butoxycarbonyl (Boc) protecting group attached to an amino function
-
A 2-nitrophenyl moiety at the 3-position of the propanoic acid backbone
-
A chiral center at the C-3 position with an S-configuration
The presence of these structural elements contributes to its reactivity profile and applications in organic synthesis.
Physical and Chemical Properties
Physical Properties
The physical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid are summarized in the following table:
Property | Description |
---|---|
Physical State | Solid at room temperature |
Appearance | Typically white to off-white powder |
Solubility | Soluble in organic solvents (DMSO, DMF, ethanol); limited solubility in water |
Storage Conditions | Recommended storage at -20°C for extended stability |
Stability | Stable under normal laboratory conditions; sensitive to strong acids |
Chemical Properties
The chemical properties are primarily defined by its functional groups:
-
The Boc protecting group is base-stable but acid-labile, making it removable under acidic conditions
-
The nitro group on the phenyl ring is electron-withdrawing, affecting the reactivity of the aromatic system
-
The carboxylic acid function allows for various derivatization reactions, including esterification and amide formation
-
The chiral center maintains the S-configuration under standard reaction conditions
Synthesis Methods
Conventional Synthesis Approach
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves protection of the amine group of the corresponding amino acid. The general synthetic route includes:
-
Starting with (S)-3-amino-3-(2-nitrophenyl)propanoic acid
-
Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (typically triethylamine or sodium hydroxide)
-
Purification through crystallization or chromatography
Alternative Synthetic Approaches
Alternative approaches may include:
-
Michael addition of nitro compounds to appropriate α,β-unsaturated carbonyl compounds followed by protection
-
Stereoselective reduction of prochiral precursors
-
Enzymatic resolution of racemic mixtures to obtain the desired S-enantiomer
Chemical Reactions and Reactivity
Deprotection Reactions
The Boc protecting group can be removed under acidic conditions:
-
Trifluoroacetic acid (TFA) in dichloromethane (common laboratory scale)
-
Hydrogen chloride in dioxane or ethyl acetate
Derivatization Reactions
The compound can undergo various derivatization reactions:
-
Esterification of the carboxylic acid group
-
Amide formation through coupling reactions
-
Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents
-
Further functionalization of the aromatic ring through nucleophilic aromatic substitution
Applications in Research and Industry
Peptide Synthesis
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as a building block in peptide synthesis:
-
The Boc group protects the amino function during coupling reactions
-
The compound can be incorporated into peptide chains to create modified peptides
-
The nitro group introduces specific electronic properties that can influence biological activity
Pharmaceutical Research
The compound has applications in pharmaceutical research:
-
Used as an intermediate in the synthesis of potential drug candidates
-
The nitrophenyl moiety can participate in bioactive interactions
-
Research has indicated that derivatives of this compound exhibit potential bioactive properties
-
May serve as a scaffold for the development of enzyme inhibitors
Materials Science
Emerging applications in materials science include:
-
Component in the synthesis of functional polymers
-
Precursor for materials with specific optical properties
-
Building block for chiral materials with potential applications in catalysis
Comparison with Similar Compounds
Structural Analogues
Several structural analogues are worth comparing:
Compound | CAS Number | Key Difference |
---|---|---|
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | 185146-84-3 | Amino group at position 2 instead of position 3 |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid | - | Nitro group at para position instead of ortho |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | 500770-69-4 | Naphthyl group instead of nitrophenyl |
Functional Differences
These structural differences result in significant functional variations:
-
The position of the amino group affects the backbone conformation and reactivity
-
The position of the nitro group influences electronic properties and reactivity patterns
-
The replacement of the nitrophenyl with a naphthyl group alters the steric and electronic properties
Research Trends and Future Directions
Current Research Focus
Current research involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid focuses on:
-
Development of novel synthetic methodologies for its preparation
-
Exploration of its potential as a building block for bioactive compounds
-
Investigation of its utility in stereoselective transformations
Future Research Opportunities
Future research directions may include:
-
Application in the development of peptide-based therapeutics
-
Exploration of the compound's potential in asymmetric catalysis
-
Investigation of structure-activity relationships of derivatives in biological systems
-
Development of more efficient synthetic routes with improved stereoselectivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume